molecular formula C7H16NO4P B1311255 Diethyl (2-(methylamino)-2-oxoethyl)phosphonate CAS No. 72563-39-4

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate

Cat. No.: B1311255
CAS No.: 72563-39-4
M. Wt: 209.18 g/mol
InChI Key: OPVDBTSRABZMMM-UHFFFAOYSA-N
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Description

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes involved in amino acid metabolism. This compound acts as an antagonist of amino acids, inhibiting enzymes such as aminotransferases and dehydrogenases, which are crucial for amino acid catabolism and synthesis . The interaction between this compound and these enzymes is primarily through the formation of stable complexes, which prevent the normal substrate from binding to the enzyme’s active site . This inhibition can lead to altered physiological activities within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by disrupting normal amino acid metabolism, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of aminotransferases by this compound can result in the accumulation of amino acids and their derivatives, which may affect signaling pathways such as the mTOR pathway, known for its role in cell growth and proliferation . Additionally, changes in gene expression related to amino acid metabolism can further impact cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes involved in amino acid metabolism, forming stable enzyme-inhibitor complexes . This binding prevents the normal substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity. Furthermore, this compound can influence gene expression by modulating transcription factors that respond to changes in amino acid levels . This modulation can lead to either upregulation or downregulation of genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. Studies have shown that this compound remains stable under various conditions, but prolonged exposure to certain environments can lead to its gradual degradation . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where continuous exposure can result in sustained inhibition of enzyme activity and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical inhibition without inducing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which are essential for the catabolism and synthesis of amino acids . The compound’s inhibitory effects on these enzymes can lead to alterations in metabolic flux and changes in metabolite levels . Additionally, this compound may affect the activity of cofactors required for enzyme function, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The distribution of this compound within cells can also influence its accumulation and overall efficacy . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it ensures that this compound reaches the appropriate sites within the cell to interact with target enzymes and biomolecules . The compound’s presence in specific subcellular compartments can also affect its function and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate can be synthesized through several methods. One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an oxo compound, and a phosphite . These reactions often require catalysts or specific conditions such as microwave irradiation to improve yields and reduce reaction times .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and efficiency. This can include the use of continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, the oxidation reactions may require strong oxidizing agents and acidic or basic conditions, while reduction reactions may require strong reducing agents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce phosphonic acids, while reduction reactions may produce phosphine derivatives .

Comparison with Similar Compounds

Diethyl (2-(methylamino)-2-oxoethyl)phosphonate can be compared with other similar compounds, such as:

    Diethyl (phenylamino)methylphosphonate: This compound has a similar structure but with a phenyl group instead of a methyl group.

    Diethyl (2-hydroxyethyl)amino)methylphosphonate:

The uniqueness of this compound lies in its specific structure, which allows it to interact with various molecular targets and undergo a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-diethoxyphosphoryl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO4P/c1-4-11-13(10,12-5-2)6-7(9)8-3/h4-6H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVDBTSRABZMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)NC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443405
Record name Diethyl (2-(methylamino)-2-oxoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72563-39-4
Record name Diethyl (2-(methylamino)-2-oxoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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